3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2OS2/c1-11-7-8-12(2)14(9-11)15-10-25-20(22-15)23-19(24)18-17(21)13-5-3-4-6-16(13)26-18/h3-10H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZULACXZCNDBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its chemical structure, it’s plausible that it could interact with proteins or enzymes in the body, potentially altering their function.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. Specific information about how environmental factors influence the action of 3-chloro-n-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is currently unknown.
Biological Activity
3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a synthetic organic compound notable for its complex structure, which includes a benzothiophene core and a thiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 398.92 g/mol. Its structure features several functional groups that contribute to its biological activity:
- Thiazole Ring : Commonly associated with various antibiotics and antifungals.
- Benzothiophene Core : Known for diverse biological activities.
- Chloro Group : Enhances chemical reactivity.
- Carboxamide Functional Group : Increases solubility and potential interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus | Effective | |
| Vancomycin-resistant Enterococcus faecium | Moderate | |
| Drug-resistant Candida strains | Broad-spectrum activity |
The compound's ability to inhibit the growth of resistant strains positions it as a potential candidate for the development of new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines:
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| Caco-2 (colorectal) | 39.8 | Significant reduction in viability (p < 0.001) |
| A549 (lung) | 31.9 | Decreased viability (p = 0.0019) |
| MDA-MB-231 (breast) | Not specified | Variable activity observed |
The presence of specific substituents on the thiazole ring was found to enhance anticancer activity, indicating that structural modifications can lead to improved efficacy.
While the precise mechanism of action remains to be fully elucidated, it is hypothesized that the compound interacts with various cellular targets, potentially disrupting key biochemical pathways involved in cell proliferation and survival. The thiazole and benzothiophene moieties may facilitate binding to proteins or enzymes critical for cancer cell growth.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains :
- A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus and found it to significantly inhibit bacterial growth, suggesting its potential as a lead compound in antibiotic development.
- Cytotoxicity in Cancer Research :
- In vitro testing on Caco-2 cells demonstrated that structural modifications could enhance cytotoxic effects, prompting further investigation into derivative compounds for targeted cancer therapies.
Comparison with Similar Compounds
Structural Analogs in the Benzothiophene Carboxamide Family
SAG (3-Chloro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(4-Pyridinyl)benzyl]-1-Benzothiophene-2-Carboxamide)
- Key Differences: SAG features a bis-alkylated carboxamide group (methylamino-cyclohexyl and pyridinyl-benzyl) instead of the thiazolyl-dimethylphenyl group.
- Pharmacological Relevance : SAG is a potent SMO agonist, inducing GLI transcription factor activation. The dimethylphenyl group in the target compound may alter binding kinetics or selectivity due to steric bulk .
3-Chloro-N-[4-(1,5-Diphenyl-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl]-1-Benzothiophene-2-Carboxamide (Compound 6a)
- Key Differences :
- Implications : The pyrazole core may influence hydrogen-bonding interactions, though biological activity data are unavailable.
3-Chloro-N-{6-Nitro-1,3-Benzothiazol-2-yl}-1-Benzothiophene-2-Carboxamide
- Key Differences :
Thiazole-Containing Derivatives with Varied Substituents
2-[4-(Chloromethyl)-1,3-Thiazol-2-yl]-N-(2,5-Dimethylphenyl)Acetamide Hydrochloride
- Key Differences :
BF14922 (3-Chloro-N-[(2E)-4,6-Difluoro-3-Methyl-2,3-Dihydro-1,3-Benzothiazol-2-ylidene]-1-Benzothiophene-2-Carboxamide)
- Key Differences :
Substituent Effects on Physicochemical and Pharmacological Properties
Q & A
Q. Basic
- NMR spectroscopy :
- ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–8.2 ppm for benzothiophene/thiazole) and methyl groups (δ 2.3–2.6 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the crowded aromatic region .
- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-Cl bond (~550–650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
How do structural modifications (e.g., substituents on the thiazole or benzothiophene rings) influence biological activity?
Advanced
Structure-Activity Relationship (SAR) Insights :
| Substituent | Position | Impact on Activity | Reference |
|---|---|---|---|
| Chlorine (Cl) | Benzothiophene C-3 | Enhances target binding via hydrophobic interactions . | |
| 2,5-Dimethylphenyl | Thiazole C-4 | Increases lipophilicity, improving membrane permeability . | |
| Methyl groups (CH₃) | Phenyl ring | Steric effects may reduce off-target binding . |
Q. Methodology :
- Comparative synthesis : Prepare analogs with varying substituents (e.g., -F, -OCH₃) and test in bioassays .
- Molecular docking : Use software (AutoDock Vina) to predict binding affinities to targets like MAPK1 .
How can researchers resolve contradictions in biological data (e.g., conflicting IC₅₀ values across studies)?
Advanced
Common Causes & Solutions :
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Solubility issues : Use DMSO stock solutions (<0.1% final concentration) to prevent aggregation .
- Off-target effects : Perform counter-screens against unrelated targets (e.g., kinases, GPCRs) .
Data Validation : - Dose-response curves : Use ≥3 independent replicates with Hill slope analysis.
- Orthogonal assays : Confirm antiproliferative activity via both MTT and apoptosis assays .
What computational strategies predict the compound’s mechanism of action and target selectivity?
Q. Advanced
Molecular Dynamics (MD) Simulations :
- Simulate binding to MAPK1 (PDB: 3EQM) over 100 ns to assess stability of hydrogen bonds with Lys52 and Glu76 .
Pharmacophore Modeling :
- Identify essential features (e.g., hydrophobic Cl, hydrogen-bond acceptor) using Schrödinger Phase .
ADMET Prediction :
- Tools like SwissADME predict logP (~3.5) and CYP450 inhibition risks .
How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?
Advanced
In Vitro :
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS .
- Caco-2 permeability : Assess apical-to-basal transport to predict oral absorption .
In Vivo : - Rodent PK studies : Administer IV/PO doses (5–10 mg/kg) and measure plasma half-life (t₁/₂) and AUC .
What are the best practices for handling and storing this compound to ensure stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
